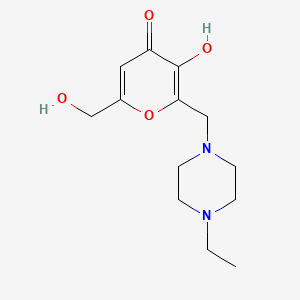

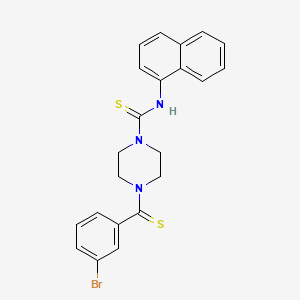

![molecular formula C30H32N4O3S3 B2828733 N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide CAS No. 489470-98-6](/img/structure/B2828733.png)

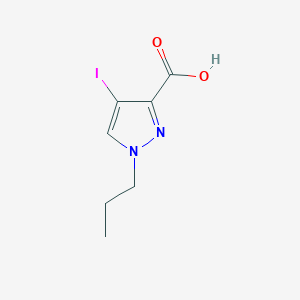

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2-yl group, an isopropyl group, a tetrahydrothieno[2,3-c]pyridin-2-yl group, and a N,N-diallylsulfamoyl group attached to a benzamide core .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzo[d]thiazol-2-yl group and the tetrahydrothieno[2,3-c]pyridin-2-yl group would contribute to the aromaticity of the molecule .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. For example, the benzo[d]thiazol-2-yl group can participate in various reactions such as S-N coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the benzo[d]thiazol-2-yl group could potentially influence its photophysical properties .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

Development of VEGFR-2 Inhibitors

Research has identified potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These inhibitors, which share structural motifs with the given compound, have shown significant efficacy in human lung and colon carcinoma xenograft models due to their competitive inhibition with ATP for VEGFR-2 (Borzilleri et al., 2006).

Electrochemical Synthesis Methods

A metal- and reagent-free method has been reported for the synthesis of benzothiazoles and thiazolopyridines, compounds closely related to the one . This approach uses TEMPO-catalyzed electrolytic C–H thiolation, demonstrating an innovative pathway for synthesizing complex heterocycles (Qian et al., 2017).

Synthesis of Pyrimidine Derivatives

There's a method for creating 1,2,3,4-tetrahydropyrimidine-2-thione and their derivatives, indicating the versatility of similar compounds in synthesizing a wide range of heterocyclic structures that could have various biological activities (Fadda et al., 2013).

Biological and Medicinal Applications

Antibacterial and Antiviral Activities

Compounds structurally similar to the query have been synthesized and tested for their antibacterial and antiviral activities. For example, benzamide-based 5-aminopyrazoles showing significant antiavian influenza virus activity highlight the potential of such compounds in developing new therapeutics (Hebishy et al., 2020).

Antiallergic Agents

Research into benzopyrano[2,3-b]pyridines as antiallergic agents demonstrates the therapeutic potential of related compounds in treating allergies. The study found certain derivatives to be significantly more potent than disodium cromoglycate, a known antiallergic drug (Nohara et al., 1985).

Insecticidal Agents

Sulfonamide thiazole derivatives have been evaluated as potential insecticidal agents against the cotton leafworm, showcasing the utility of such compounds in agricultural applications as well (Soliman et al., 2020).

Supramolecular Chemistry

- Gelators: N-(thiazol-2-yl)benzamide derivatives have been identified as a new series of supramolecular gelators. Research into these compounds focuses on understanding the role of methyl functionality and S⋯O interaction in gelation behavior, indicating the potential for material science applications (Yadav & Ballabh, 2020).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[bis(prop-2-enyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N4O3S3/c1-5-16-34(17-6-2)40(36,37)22-13-11-21(12-14-22)28(35)32-30-27(29-31-24-9-7-8-10-25(24)38-29)23-15-18-33(20(3)4)19-26(23)39-30/h5-14,20H,1-2,15-19H2,3-4H3,(H,32,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPZDRMPXUEIHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N(CC=C)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

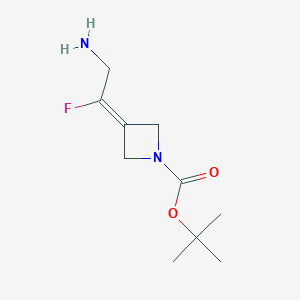

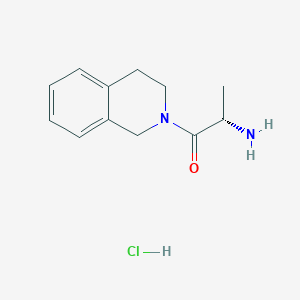

![N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-triethoxybenzamide](/img/structure/B2828651.png)

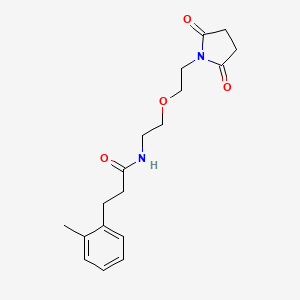

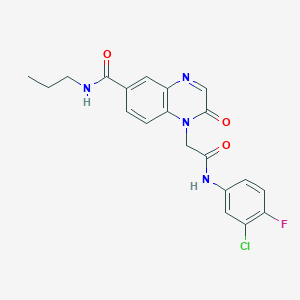

![N-(2,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2828662.png)

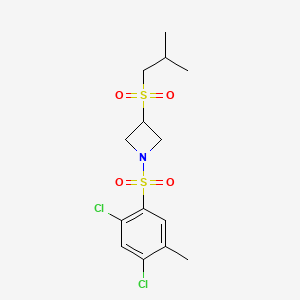

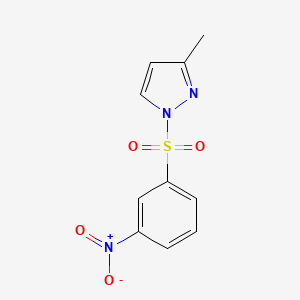

![N-(4-methylbenzyl)-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2828663.png)

![4-((2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B2828669.png)